N-(4-methoxyphenyl)-3-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanamide
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Overview
Description
N-(4-methoxyphenyl)-3-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a methoxyphenyl group and an imidazolidinone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-3-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanamide typically involves multiple steps. One common method includes the reaction of 4-methoxyphenylacetic acid with ethyl chloroformate to form an intermediate, which is then reacted with 4-methoxyaniline to produce the desired compound. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-3-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-(4-methoxyphenyl)-3-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex compounds .
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-3-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways and exerting its effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)benzamide
- N-(4-methoxyphenyl)formamide
- N-(4-methoxyphenyl)naphthalen-2-amine
Uniqueness
N-(4-methoxyphenyl)-3-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanamide is unique due to its imidazolidinone ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and mechanisms of action .
Properties
Molecular Formula |
C22H25N3O5 |
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Molecular Weight |
411.5 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-3-[1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl]propanamide |
InChI |
InChI=1S/C22H25N3O5/c1-29-17-7-3-15(4-8-17)13-14-25-21(27)19(24-22(25)28)11-12-20(26)23-16-5-9-18(30-2)10-6-16/h3-10,19H,11-14H2,1-2H3,(H,23,26)(H,24,28) |
InChI Key |
JOXJLIYGSKSYEV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2C(=O)C(NC2=O)CCC(=O)NC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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